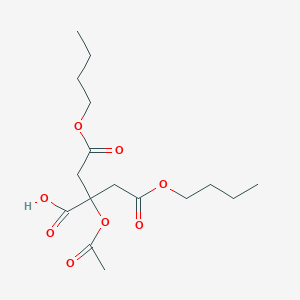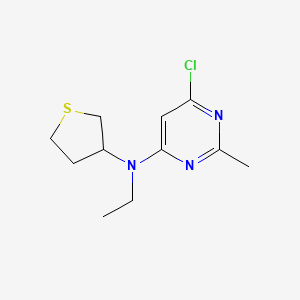
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and industry . This compound, in particular, has shown promising potential in fungicidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with tetrahydrothiophene-3-yl-ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungal organisms . The compound targets specific enzymes and pathways involved in energy production, making it highly effective against fungal pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Diflumetorim: Another pyrimidine derivative used as a fungicide.
Tebuconazole: A triazole fungicide with a different mode of action.
Pyrimidifen: A pyrimidine-based insecticide.
Uniqueness
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine stands out due to its unique structure, which combines a pyrimidine core with a tetrahydrothiophene moiety. This structural feature contributes to its high fungicidal activity and specificity towards fungal pathogens . Additionally, its mode of action as a mitochondrial complex I inhibitor differentiates it from other fungicides that target different pathways .
Propiedades
Fórmula molecular |
C11H16ClN3S |
|---|---|
Peso molecular |
257.78 g/mol |
Nombre IUPAC |
6-chloro-N-ethyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-3-15(9-4-5-16-7-9)11-6-10(12)13-8(2)14-11/h6,9H,3-5,7H2,1-2H3 |
Clave InChI |
KPOKNSVCXKAVSO-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCSC1)C2=CC(=NC(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





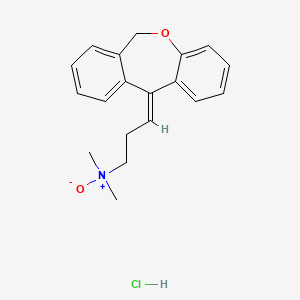

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
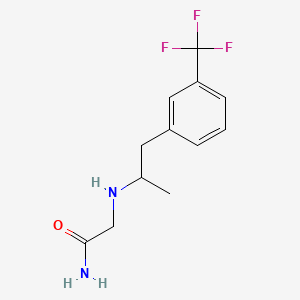

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
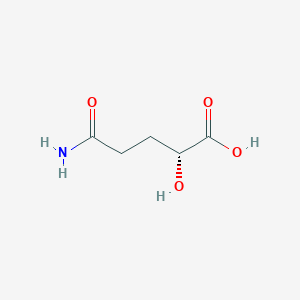
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
